molecular formula C9H10N2O2 B8678824 N-(2-Oxo-propyl)-isonicotinamide

N-(2-Oxo-propyl)-isonicotinamide

Cat. No. B8678824
M. Wt: 178.19 g/mol
InChI Key: GQUOIJGGDBURRP-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

154 g N-(2-hydroxy-propyl)-isonicotinamide in 500 mL dichlormethane was added to a solution of Dess-Martin reagenz in 1.5 L dichlormethane at 0° C. under nitrogen. The reaction was stirred for 30 min. at 0° C. and 4 h at RT. The mixture was concentrated and the crude product was purified by chromatographie on silica to give 91 g of the desired product.
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:13])[CH2:3][NH:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl>[O:1]=[C:2]([CH3:13])[CH2:3][NH:4][C:5](=[O:12])[C:6]1[CH:7]=[CH:8][N:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
154 g
Type
reactant
Smiles
OC(CNC(C1=CC=NC=C1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min. at 0° C. and 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatographie on silica

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C(CNC(C1=CC=NC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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